5-bromo-N-mesityl-2-thiophenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14BrNO2S2 |
|---|---|
Molecular Weight |
360.3g/mol |
IUPAC Name |
5-bromo-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H14BrNO2S2/c1-8-6-9(2)13(10(3)7-8)15-19(16,17)12-5-4-11(14)18-12/h4-7,15H,1-3H3 |
InChI Key |
CRQKHUMUSBKFGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(S2)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(S2)Br)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo N Mesityl 2 Thiophenesulfonamide and Analogues
Strategies for Thiophenesulfonamide Scaffold Construction
The formation of the sulfonamide bond and subsequent functionalization are pivotal in the synthesis of the target compound and its analogs. Key strategies include the alkylation or arylation of a pre-formed sulfonamide and the direct construction of the substituted thiophene (B33073) ring system.
N-Alkylation and N-Arylation Approaches to Sulfonamides
The introduction of substituents onto the sulfonamide nitrogen is a common and effective method for generating diverse libraries of compounds. Several catalytic and stoichiometric methods have been developed to achieve this transformation efficiently.
A notable advancement in N-alkylation is the use of manganese catalysts in a "borrowing hydrogen" strategy. This method utilizes a well-defined and bench-stable Mn(I) PNP pincer precatalyst for the efficient N-alkylation of sulfonamides with both benzylic and primary aliphatic alcohols. organic-chemistry.orgcore.ac.ukacs.orgacs.org This environmentally friendly approach generates water as the primary byproduct. organic-chemistry.org The reaction proceeds through a proposed mechanism involving the manganese-mediated oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine. This intermediate is then reduced by a manganese hydride species, regenerating the active catalyst and yielding the N-alkylated sulfonamide. acs.org A wide array of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields, often averaging around 85%. core.ac.ukacs.org However, sulfonamides containing certain heterocycles, such as pyridine, may inhibit the catalyst and result in no conversion. acs.org
Another manganese-based approach employs manganese dioxide (MnO₂) under solvent-free conditions, using alcohols as the alkylating agents. This method is advantageous due to the low toxicity and ready availability of MnO₂, and it proceeds efficiently under air, eliminating the need for an inert atmosphere. organic-chemistry.org
Table 1: Manganese-Catalyzed N-Alkylation of Sulfonamides
| Catalyst/Reagent | Alkylating Agent | Conditions | Average Yield | Reference |
|---|---|---|---|---|
| Mn(I) PNP pincer | Alcohols | K₂CO₃, heat | 85% | core.ac.ukacs.org |
A direct and effective method for the N-alkylation of 5-bromothiophene-2-sulfonamide (B1270684) involves the use of lithium hydride (LiH) and various alkyl bromides. This reaction provides a straightforward route to a range of 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov The use of LiH as a base facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile, attacking the alkyl bromide to form the desired N-alkylated product. This method has been successfully employed to synthesize a library of compounds for further derivatization, such as through Suzuki-Miyaura cross-coupling reactions. nih.gov
The formation of N-aryl sulfonamides can be achieved through copper-catalyzed Ullmann-type coupling reactions. organic-chemistry.orgyoutube.com This classic transformation involves the reaction of an aryl halide with a nucleophile, in this case, a sulfonamide, in the presence of a copper catalyst. organic-chemistry.org Modern variations of this reaction often utilize copper powder as the catalyst, a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like potassium carbonate (K₂CO₃) in a suitable solvent like toluene. acs.org This method is applicable to a broad range of nitrogen-containing nucleophiles, including amides, lactams, and sulfonamides. acs.org While effective, Ullmann couplings can require high reaction temperatures and sometimes long reaction times. youtube.com Tandem processes, where an Ullmann-type C-N bond formation is followed by an intramolecular cyclization, have also been developed to construct more complex heterocyclic systems. nih.govnih.gov
Bromination Strategies for Thiophene Ring Functionalization
The introduction of a bromine atom onto the thiophene ring is a crucial step in the synthesis of 5-bromo-N-mesityl-2-thiophenesulfonamide. Halogenation of thiophene occurs readily, often much faster than that of benzene. iust.ac.ir
The bromination of thiophenes can be achieved using various reagents and conditions. N-Bromosuccinimide (NBS) is a commonly used brominating agent for thiophene and its derivatives. researchgate.net The reaction can be promoted by methods such as ultrasonic irradiation. researchgate.net The position of bromination on the thiophene ring is influenced by the substituents already present. For instance, in many cases, bromination occurs preferentially at the positions adjacent to the sulfur atom. researchgate.net For the synthesis of 5-bromothiophene derivatives, direct bromination of a thiophene-2-sulfonamide (B153586) precursor is a viable route.
Alternatively, selective bromination can be achieved by first treating a 3-alkylthiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by the addition of bromine. google.comgoogle.com By controlling the stoichiometry of the reagents, it is possible to direct the bromination to specific positions on the thiophene ring. google.com The use of 1-butyl-3-methylimidazolium tribromide under solvent-free conditions has also been reported for the regioselective bromination of furan (B31954) derivatives, a strategy that could potentially be adapted for thiophenes. asianpubs.org
Derivatization via Cross-Coupling Reactions
The bromine atom on the this compound serves as a versatile handle for further functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful tools for this purpose. doaj.org
In a typical Suzuki-Miyaura reaction, the 5-bromothiophene derivative is coupled with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate. nih.govmdpi.com These reactions are generally carried out in a suitable solvent system, such as 1,4-dioxane (B91453) and water, under an inert atmosphere. nih.gov This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the thiophene ring, leading to a diverse array of analogs with potentially interesting electronic and biological properties. doaj.orgmdpi.com The efficiency of the coupling can be influenced by the electronic nature of the substituents on the boronic acid, with electron-donating groups often leading to better yields. mdpi.com Similar palladium-catalyzed cross-coupling strategies have been employed for the functionalization of other brominated heterocyclic systems. researchgate.netuzh.chresearchgate.net
Table 2: Derivatization of 5-Bromothiophene Sulfonamides via Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 56-72% | nih.gov |
| 5-bromothiophene-2-sulfonamide | Aryl boronic acids/esters | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Moderate to good | doaj.org |
Suzuki-Miyaura Cross-Coupling for Arylation of 5-Bromothiophene-2-sulfonamide Derivatives
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of thiophenesulfonamide derivatives, it serves as a cornerstone for the arylation of the thiophene ring. The process typically begins with a precursor, such as an N-substituted-5-bromothiophene-2-sulfonamide, which can be coupled with various aryl boronic acids to introduce a wide range of aryl groups at the 5-position of the thiophene ring.
A general synthetic route involves the initial preparation of N-substituted-5-bromothiophene-2-sulfonamides. For instance, 5-bromothiophene-2-sulfonamide can be reacted with various alkyl halides to produce N-alkylated derivatives. nih.gov This N-substituted bromothiophene intermediate is then subjected to Suzuki-Miyaura coupling conditions.
In a representative study, 5-bromo-N-propylthiophene-2-sulfonamide was used as a substrate to be coupled with a variety of aryl boronic acids. nih.govresearchgate.net This reaction demonstrates the feasibility of creating a library of 5-aryl-N-propylthiophene-2-sulfonamides. The reaction yields for these couplings were reported to be fair to good, ranging from 56% to 72%. nih.govresearchgate.net The specific yields for different aryl boronic acids highlight the influence of the coupling partner on the reaction's efficiency. nih.gov
Below is a table summarizing the yields obtained from the Suzuki-Miyaura cross-coupling of 5-bromo-N-propylthiophene-2-sulfonamide with various aryl boronic acids, which serves as a model for the arylation of related N-substituted derivatives like this compound. nih.gov
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 4a | Phenylboronic acid | 5-phenyl-N-propylthiophene-2-sulfonamide | 56 |
| 4b | 4-Methylphenylboronic acid | 5-(4-methylphenyl)-N-propylthiophene-2-sulfonamide | 58 |
| 4c | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-propylthiophene-2-sulfonamide | 62 |
| 4d | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-propylthiophene-2-sulfonamide | 62 |
| 4e | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-N-propylthiophene-2-sulfonamide | 66 |
| 4f | 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(trifluoromethyl)phenyl)-N-propylthiophene-2-sulfonamide | 72 |
| 4g | Naphthalen-1-ylboronic acid | 5-(naphthalen-1-yl)-N-propylthiophene-2-sulfonamide | 68 |
This table is based on data for the N-propyl analogue as a representative example of the Suzuki-Miyaura coupling reaction for this class of compounds. nih.gov
Late-Stage Functionalization for Diverse Library Generation
Late-stage functionalization (LSF) is a strategic approach in medicinal chemistry and drug discovery that involves modifying complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. mpg.dempg.de This strategy allows for the rapid generation of a diverse library of analogues from a common advanced intermediate, which can be crucial for exploring structure-activity relationships. nih.gov
For sulfonamide-containing compounds, which are a significant class of pharmacophores, LSF through C-H functionalization is a particularly attractive method. nih.gov This approach avoids the need for pre-installed functional groups, instead directly converting C-H bonds into new functionalities. mpg.de A variety of transformations, including olefination, arylation, alkylation, and halogenation, can be achieved by directing the reaction to a specific C-H bond, often guided by the sulfonamide group itself. nih.gov
The application of LSF can significantly accelerate the diversification of a lead compound. mpg.dempg.de For example, by employing different catalytic systems, a single sulfonamide-bearing substrate can be converted into a range of derivatives, each with a unique modification. This method provides access to novel chemical space that might be difficult or time-consuming to explore through traditional multi-step syntheses. mpg.dempg.de The development of selective C-H functionalization reactions, such as the conversion of arenes to aryl sulfonium (B1226848) salts which can then undergo further coupling reactions, represents a powerful tool for LSF. mpg.de
Process Optimization and Yield Enhancement in the Synthesis of this compound
In the synthesis of N-alkylated analogues, the choice of reagents and reaction conditions can have a significant impact on the yield. For instance, the reaction of 5-bromothiophene-2-sulfonamide with different alkyl bromides has shown varying yields. When reacting with bromoethane (B45996) and 1-bromopropane, the corresponding N-ethyl and N-propyl derivatives were obtained in yields of 72% and 78%, respectively. nih.gov However, the use of a bulkier alkylating agent, isopropyl bromide, resulted in a lower yield of 62% for the N-isopropyl derivative, which was attributed to steric hindrance. nih.gov This suggests that for the synthesis of the N-mesityl analogue, which involves an even bulkier mesityl group, steric factors would be a critical consideration to overcome for yield enhancement.
The following table illustrates the effect of the alkylating agent on the yield of N-alkylation of 5-bromothiophene-2-sulfonamide. nih.gov
| Entry | Alkylating Agent | Product | Yield (%) |
| 3a | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 3b | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78 |
| 3c | Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62 |
This data highlights the influence of steric hindrance on the N-alkylation reaction, a key consideration for optimizing the synthesis of N-mesityl derivatives. nih.gov
Structural Elucidation and Spectroscopic Analysis in Research
Advanced Spectroscopic Techniques for Molecular Characterization
Spectroscopic methods are indispensable for probing the molecular structure of compounds in various states. For 5-bromo-N-mesityl-2-thiophenesulfonamide, techniques such as Nuclear Magnetic Resonance (NMR), vibrational (FT-IR and Raman), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide critical insights into its atomic connectivity, functional groups, and electronic nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotropic Chemical Shifts and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons on the thiophene (B33073) ring, the mesityl (2,4,6-trimethylphenyl) group, and the sulfonamide N-H proton. The protons on the substituted thiophene ring would appear as distinct doublets, with their coupling constants providing information about their relative positions. The aromatic protons of the mesityl group and the protons of the three methyl groups would also give rise to characteristic signals, with their integration values confirming the number of protons in each environment.
In ¹³C NMR spectroscopy, each unique carbon atom in this compound would produce a separate signal. This would allow for the identification of the carbon atoms in the thiophene ring, including the carbon bonded to the bromine atom and the carbon attached to the sulfonamide group, as well as the distinct carbons of the mesityl ring and its methyl substituents. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift values (δ) in ppm are dependent on experimental conditions and are not available in the public domain for this specific compound. The table below represents expected signal types and multiplicities.)
| Assignment | ¹H NMR | ¹³C NMR |
| Thiophene-H | Doublet | Aromatic C |
| Thiophene-H | Doublet | Aromatic C-Br |
| Mesityl-H (aromatic) | Singlet | Aromatic C |
| Mesityl-CH₃ (para) | Singlet | Methyl C |
| Mesityl-CH₃ (ortho) | Singlet | Methyl C |
| Sulfonamide-NH | Broad Singlet | N/A |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Normal Mode Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups.
In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A prominent band would be expected for the N-H stretching vibration of the sulfonamide group. The S=O stretching vibrations of the sulfonyl group would appear as two strong bands. Aromatic C-H and C=C stretching vibrations from both the thiophene and mesityl rings would also be observable, as would the C-H bending vibrations of the methyl groups.
Raman spectroscopy would provide complementary information. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the S-C bond of the thiophene ring and the C-S bond of the sulfonamide, as well as the symmetric vibrations of the aromatic rings, would be expected to show distinct signals in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound (Note: Specific wavenumber values (cm⁻¹) are dependent on the molecular environment and are not available from the searched literature for this compound.)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 3000-2850 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1370-1330 |
| S=O (Sulfonyl) | Symmetric Stretching | 1180-1160 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-S (Thiophene) | Stretching | 700-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from π-π* transitions within the aromatic thiophene and mesityl rings. The conjugation between these systems and the presence of heteroatoms like sulfur and bromine would influence the wavelength of maximum absorption (λmax).
Crystallographic Studies for Solid-State Molecular Architecture
While spectroscopic methods provide data on the local environment of atoms and functional groups, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction (SCXRD) for Stereochemical Confirmation and Molecular Geometry
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline solid. An SCXRD study of this compound would yield a wealth of information, including bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and provide the exact stereochemical and conformational arrangement of the molecule in the crystal lattice. The relative orientation of the thiophene and mesityl rings, which is crucial for understanding steric and electronic effects, would be precisely determined.
Analysis of Supramolecular Interactions via Hirshfeld Surfaces and Energy Frameworks
Beyond the individual molecule, understanding how molecules of this compound pack together in a crystal is crucial. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping these interactions on a 3D surface around the molecule, it is possible to identify the nature and extent of contacts such as hydrogen bonds (e.g., involving the sulfonamide N-H and S=O groups) and other weaker interactions like halogen (Br) and π-π stacking interactions.
Energy framework analysis, another computational method, would complement the Hirshfeld surface analysis by calculating the interaction energies between molecules, thereby providing a quantitative measure of the stability of the crystal packing.
Computational and Theoretical Investigations of 5 Bromo N Mesityl 2 Thiophenesulfonamide
Quantum Chemical Calculations and Density Functional Theory (DFT)
A thorough computational study would begin with the optimization of the molecular geometry of 5-bromo-N-mesityl-2-thiophenesulfonamide using DFT methods. This process would determine the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The choice of a suitable functional and basis set would be crucial for obtaining accurate results that correlate well with potential experimental data. The electronic structure, including the distribution of electrons within the molecule, would also be determined from these calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. An analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It allows for the investigation of charge transfer between orbitals, which is fundamental to understanding hyperconjugative interactions and the stability of the molecular structure. This analysis would quantify the delocalization of electron density and the strength of various intramolecular and potential intermolecular interactions.
Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors
Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These global and local reactivity descriptors would offer a quantitative understanding of the chemical behavior of this compound.
Prediction of Nonlinear Optical (NLO) Properties
The presence of a π-conjugated system in the thiophene (B33073) and mesityl rings, along with the potential for intramolecular charge transfer facilitated by the sulfonamide bridge, suggests that this compound might possess interesting Nonlinear Optical (NLO) properties. Computational calculations could predict the dipole moment (μ), polarizability (α), and first hyperpolarizability (β), which are key parameters for assessing a molecule's potential for applications in optoelectronics and photonics.
In Silico Modeling of Molecular Interactions with Biological Targets (e.g., Protein Binding Modes, H-bond and Hydrophobic Interactions)
Computational, or in silico, modeling has emerged as a powerful tool to predict and analyze the molecular interactions between small molecules and their biological targets at an atomic level. For derivatives of 2-thiophenesulfonamide, these studies provide critical insights into their potential mechanisms of action and can guide further drug development. While specific in silico studies on this compound are not extensively available in the current literature, recent research on structurally related compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, offers valuable analogous information.
A 2024 study on the antibacterial effects of 5-bromo-N-alkylthiophene-2-sulfonamides against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae provides a pertinent example of such computational analysis. nih.govnih.gov In this research, the interaction of a promising derivative, 5-bromo-N-propylthiophene-2-sulfonamide, was investigated with a protein from NDM-KP ST147 (PDB ID: 5N5I) through molecular docking simulations. nih.govnih.gov
The in silico analysis revealed that 5-bromo-N-propylthiophene-2-sulfonamide effectively binds to the target protein, demonstrating key interactions that are fundamental to its inhibitory potential. nih.gov These interactions are primarily composed of hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. nih.govnih.gov
Detailed Research Findings
The molecular docking studies identified specific amino acid residues within the binding site of the NDM-1 protein that interact with 5-bromo-N-propylthiophene-2-sulfonamide. These interactions are critical for understanding the compound's mode of action at a molecular level.
Hydrogen Bond Interactions:
Hydrogen bonds are highly directional interactions that play a significant role in the specificity of ligand binding. The in silico model for 5-bromo-N-propylthiophene-2-sulfonamide indicated the formation of hydrogen bonds with key residues in the active site of the NDM-1 protein.
Hydrophobic Interactions:
Hydrophobic interactions are non-covalent interactions that are a major driving force for the binding of drug molecules to their protein targets. The bulky and nonpolar regions of 5-bromo-N-propylthiophene-2-sulfonamide were found to engage in several hydrophobic contacts with the amino acid residues lining the binding pocket of the NDM-1 protein. nih.gov
The following interactive data tables summarize the key molecular interactions observed in the in silico modeling of 5-bromo-N-propylthiophene-2-sulfonamide with the NDM-1 protein.
Table 1: Summary of In Silico Interaction Analysis for 5-bromo-N-propylthiophene-2-sulfonamide with NDM-1 Protein (PDB ID: 5N5I)
| Interaction Type | Details | Significance |
| Binding Target | New Delhi Metallo-β-lactamase (NDM-1) from K. pneumoniae ST147 | A critical enzyme responsible for antibiotic resistance. nih.govnih.gov |
| Compound | 5-bromo-N-propylthiophene-2-sulfonamide | A potent derivative identified in the study. nih.govnih.gov |
| Primary Interactions | Hydrogen bonds and hydrophobic interactions | Essential for the stable binding of the compound to the protein. nih.gov |
Table 2: Key Interaction Types and Their Role in Binding Affinity
| Interaction Type | Description | Importance in Drug-Protein Interaction |
| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Contributes to the specificity and stability of the binding orientation. |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | A primary driving force for the binding of many ligands to protein active sites. |
These computational findings for a closely related analog suggest that this compound would likely exhibit similar binding modes, characterized by a combination of hydrogen bonding and hydrophobic interactions with its respective biological targets. The mesityl group, with its three methyl substituents on a phenyl ring, would be expected to significantly contribute to hydrophobic contacts within a protein's binding pocket. Further in silico studies specifically on this compound are warranted to confirm these hypotheses and to fully elucidate its molecular interactions with various biological targets.
Derivatization Strategies and Structure Activity Relationship Sar Studies in Academic Contexts
Design and Synthesis of 5-Bromo-N-mesityl-2-thiophenesulfonamide Analogues
The core structure of this compound offers multiple points for chemical modification. Academic studies have focused on derivatization at two primary locations: the N-aryl substituent and the thiophene (B33073) ring itself. These modifications are crucial for building structure-activity relationship (SAR) models.
Systematic Modification of the N-Aryl Substituent
The N-mesityl group of the parent compound is a key feature, providing a specific steric and electronic profile. Researchers systematically replace the mesityl group with other aryl or alkyl substituents to probe the requirements of the binding pocket of a target protein.
For instance, starting with the core 5-bromothiophene-2-sulfonamide (B1270684), various N-alkyl groups can be introduced. A recent study detailed the synthesis of N-ethyl and N-propyl derivatives by reacting 5-bromothiophene-2-sulfonamide with the corresponding alkyl bromides. nih.govnih.gov The study noted that the reaction yield for an N-isopropyl derivative was lower, suggesting that steric hindrance from the branched alkyl chain plays a significant role in the synthesis, a factor that also influences biological activity. nih.gov
The general synthetic approach involves reacting 5-bromothiophene-2-sulfonyl chloride with a diverse range of primary or secondary amines. This allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic systems. These modifications alter properties such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, which are critical for modulating biological interactions.
Functionalization of the Thiophene Ring at Different Positions
The thiophene ring is another prime target for functionalization. While the parent compound is brominated at the 5-position, this site serves as a versatile chemical handle for introducing further diversity, most commonly through cross-coupling reactions. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and frequently used method to create new carbon-carbon bonds. researchgate.netresearchgate.net In this approach, the bromine atom at the C5 position of a thiophenesulfonamide derivative is reacted with various aryl boronic acids or esters in the presence of a palladium catalyst. researchgate.netresearchgate.net This strategy has been successfully employed to synthesize libraries of 5-aryl-thiophenesulfonamides. nih.govresearchgate.net For example, a series of 5-arylthiophene-2-sulfonamides were conveniently synthesized by reacting 5-bromothiophene-2-sulfonamide with different aryl boronic acids. researchgate.net This allows for the exploration of a wide chemical space by varying the electronic and steric properties of the new aryl group at the 5-position.
Beyond the 5-position, other sites on the thiophene ring (C3 and C4) can also be functionalized, although this is often more synthetically challenging. These modifications are important for understanding the spatial requirements of the target binding site.
Synthesis of Libraries of Related Sulfonamide Compounds
To efficiently explore the SAR, researchers often employ combinatorial and parallel synthesis techniques to generate large libraries of related compounds. nih.gov The thiophene sulfonamide scaffold is well-suited for such approaches due to the ready availability of diverse starting materials (sulfonyl chlorides, amines, and boronic acids). nih.govresearchgate.net
A "libraries from libraries" approach can be used, where a core sulfonamide product is used as a scaffold for generating multiple secondary libraries. nih.gov For example, a solid-phase synthesis can be used to couple a variety of building blocks to a resin-bound starting material, followed by reaction with a sulfonyl chloride and subsequent cleavage to yield a library of diverse sulfonamides. nih.gov These mixture-based libraries, particularly positional scanning synthetic combinatorial libraries (PS-SCL), enable the rapid screening of thousands of compounds to identify active "hits" for various biological targets. nih.gov The generation of such libraries is instrumental in moving from an initial hit compound to a potent and selective lead molecule. nih.gov
Computational and Experimental Approaches to Structure-Activity Relationship (SAR) Analysis for Molecular Feature Identification Governing Interactions
SAR analysis combines computational modeling with experimental testing to build a comprehensive picture of how a molecule's structure relates to its biological activity.
Computational Approaches: Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.govnih.gov For thiophenesulfonamide derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the sulfonamide group (-SO₂NH-) and amino acid residues, or hydrophobic interactions involving the thiophene and N-aryl rings. nih.govnih.gov For example, docking studies on a series of thiophene sulfonamide derivatives identified compounds with high binding scores (<-11 kcal/mol), suggesting strong potential interactions with the target protein. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate a compound's physicochemical properties with its biological activity. nih.govnih.gov For thiophene analogues, QSAR models have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, can be dominant factors in modulating their activity. nih.gov These models help in designing new molecules with enhanced potency by optimizing these electronic parameters. nih.gov
Experimental Approaches: The predictions from computational models are validated through experimental assays. Synthesized analogues are tested in biological assays to determine their activity (e.g., IC₅₀ values for enzyme inhibition). For instance, a series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized and tested for tyrosinase inhibition, with one compound showing an IC₅₀ of 22.6 µM. nih.gov These experimental results are then fed back into the SAR model. By comparing the activities of analogues with systematic structural changes, researchers can deduce the importance of specific functional groups and their positions. For example, comparing the activity of an N-ethyl versus an N-isopropyl derivative can quantify the effect of steric bulk at the nitrogen atom. nih.gov
The following table shows hypothetical data illustrating how SAR can be explored by modifying the R¹ and R² groups on a thiophenesulfonamide scaffold and measuring the resulting inhibitory activity.
| Compound | R¹ (at Thiophene-C5) | R² (at Sulfonamide-N) | Inhibitory Activity (IC₅₀, µM) | Notes |
|---|---|---|---|---|
| Parent | -Br | Mesityl | 15.2 | Baseline compound |
| A1 | -Br | Phenyl | 25.8 | Removal of methyl groups from N-aryl ring decreases activity. |
| A2 | -Br | 4-Methoxyphenyl | 18.1 | Electron-donating group on N-phenyl is tolerated. |
| A3 | -Br | 4-Chlorophenyl | 32.5 | Electron-withdrawing group on N-phenyl is detrimental. |
| B1 | Phenyl | Mesityl | 8.5 | Replacing Br with Phenyl at C5 improves activity. |
| B2 | 4-Fluorophenyl | Mesityl | 5.1 | Electron-withdrawing group at C5-phenyl is beneficial. |
Impact of Steric and Electronic Factors on Molecular Behavior
The data generated from SAR studies highlight the profound impact of steric and electronic factors on the behavior of thiophenesulfonamide molecules.
Steric Factors: The size and shape of substituents play a critical role. As seen in the synthesis of N-alkyl derivatives, increasing steric bulk (e.g., moving from a linear propyl group to a branched isopropyl group) can hinder synthesis and may also prevent the molecule from fitting optimally into a target's binding site. nih.gov The ortho-methyl groups on the N-mesityl substituent of the parent compound are a classic example of steric influence. They force the mesityl ring to adopt a twisted, non-planar conformation relative to the sulfonamide linker. This fixed conformation can be crucial for activity, either by positioning other functional groups correctly for interaction or by preventing undesirable interactions.
Electronic Factors: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, significantly influences molecular interactions. These effects can alter the pKa of the sulfonamide N-H group, affecting its ability to act as a hydrogen bond donor. They also modify the electron density of the aromatic rings, which impacts hydrophobic and π-stacking interactions. QSAR studies on thiophene analogues have explicitly demonstrated that electronic parameters are key modulators of biological activity. nih.gov For example, adding an electron-withdrawing group like fluorine to an aryl ring at the C5 position might enhance interactions with an electron-rich region of a protein active site, thereby increasing potency.
The interplay between these steric and electronic factors is complex. A bulky group might be required for van der Waals interactions but could also cause a steric clash. An electron-withdrawing group might strengthen a hydrogen bond but weaken a separate π-stacking interaction. A successful molecular design, therefore, requires a careful balance of these properties, guided by the iterative cycle of design, synthesis, and testing inherent in SAR studies.
Applications of 5 Bromo N Mesityl 2 Thiophenesulfonamide in Advanced Chemical Research
Role as a Synthetic Building Block and Intermediate in Multistep Synthesis
The primary application of 5-bromo-N-mesityl-2-thiophenesulfonamide in chemical research is its function as a synthetic building block and a key intermediate in multistep synthesis. The bromine atom at the 5-position of the thiophene (B33073) ring is the key reactive site, enabling a variety of cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, leading to the construction of more complex and functionally rich molecules.
A paramount example of this utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net While studies focusing specifically on the N-mesityl derivative are not extensively documented, the reactivity of analogous 5-bromo-N-alkylthiophene-2-sulfonamides serves as a direct precedent. nih.govresearchgate.net In these syntheses, the bromo-thiophene derivative is coupled with a wide range of aryl or heteroaryl boronic acids or their esters. researchgate.netresearchgate.net This methodology facilitates the formation of a carbon-carbon bond at the thiophene C5-position, a crucial step in the synthesis of biaryl and heteroaryl structures.
The general synthetic scheme involves the reaction of the bromo-thiophene substrate with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov The reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) and water at elevated temperatures. nih.govresearchgate.net
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromothiophene Analogs
| Entry | Aryl Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 5-Phenyl-N-propylthiophene-2-sulfonamide | 56 | nih.gov |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-N-propylthiophene-2-sulfonamide | 58 | nih.gov |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide | 62 | nih.gov |
| 4 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-N-propylthiophene-2-sulfonamide | 72 | nih.gov |
This table is illustrative and based on data for N-propyl analogs, demonstrating the synthetic potential of the 5-bromo-thiophenesulfonamide scaffold.
The N-mesityl group in this compound introduces significant steric bulk. This can influence the reaction's kinetics and the final conformation of the product molecules, a factor that can be strategically exploited in the design of compounds with specific three-dimensional shapes, for instance, to control interactions with biological targets. The sulfonamide linkage itself is a stable and common pharmacophore, adding to the value of the resulting compounds in medicinal chemistry research. nih.govresearchgate.net
Contribution to the Development of Novel Catalytic Systems
Currently, there is limited to no available research in the public domain that documents the use of this compound or closely related thiophenesulfonamides as ligands for the development of novel catalytic systems. While thioamides and other sulfur-containing compounds have been explored as ligands in transition metal catalysis, the specific application of this class of thiophenesulfonamides in catalyst design has not been reported. The synthesis of sulfonamide derivatives is often achieved using catalysts, but the compounds themselves are not typically components of the catalytic system. nih.govmdpi.com
Use as a Mechanistic Probe for Reaction Discovery and Understanding
There is no significant evidence in the current scientific literature to suggest that this compound has been employed as a mechanistic probe for reaction discovery. While halogenated compounds can sometimes be used to study reaction mechanisms, for example, by tracking the fate of the halogen or by observing electronic effects on reaction rates, specific studies utilizing this compound for such purposes have not been reported. Mechanistic studies on bromo-thiophenes have generally focused on understanding the factors that influence the outcomes of their own reactions, such as the regioselectivity of cross-coupling on di-brominated thiophenes, rather than using them as probes for other transformations. researchgate.netnih.gov
Development of New Methodologies for Functionalization of Aromatic and Heteroaromatic Systems
The structure of this compound is ideally suited for the development of new methodologies for the functionalization of heteroaromatic systems. The presence of the C-Br bond is a synthetic handle that allows for the application of modern synthetic methods to modify the thiophene core.
As discussed previously, the Suzuki-Miyaura cross-coupling reaction is the most prominent method for the arylation of this type of compound. researchgate.netresearchgate.net This reaction is highly valued for its functional group tolerance and generally good yields. nih.gov The reaction of this compound with various aryl and heteroaryl boronic acids would provide a straightforward route to a library of 5-aryl-N-mesityl-2-thiophenesulfonamides. This approach allows for systematic variation of the electronic and steric properties of the appended aryl group, which is a key strategy in fields like medicinal chemistry and materials science. nih.govresearchgate.net
Studies on similar substrates, such as 2,5-dibromo-3-hexylthiophene (B54134) and 5-bromothiophene-2-carboxylic acid, have demonstrated that a variety of substituents on the incoming arylboronic acid are well-tolerated. nih.govresearchgate.net This includes electron-donating groups (e.g., -CH₃, -OCH₃) and electron-withdrawing groups (e.g., -Cl, -F). nih.gov The preferential reactivity of the bromine atom at the 5-position over other potentially reactive sites allows for selective functionalization. nih.gov This selectivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules with high precision.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents | Expected Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | 5-Aryl-N-mesityl-2-thiophenesulfonamides |
| Stille Coupling | Ar-Sn(R)₃, Pd catalyst | 5-Aryl-N-mesityl-2-thiophenesulfonamides |
| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-N-mesityl-2-thiophenesulfonamides |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-N-mesityl-2-thiophenesulfonamides |
The development of these methodologies using this compound as a substrate contributes to the broader toolkit available to synthetic chemists for the construction of functionalized thiophene-based molecules.
Q & A
Basic: What are the optimal synthetic conditions for 5-bromo-N-mesityl-2-thiophenesulfonamide?
Methodological Answer:
The synthesis typically involves sulfonation of 2-bromothiophene followed by amidation. Key steps include:
- Sulfonation : Use chlorosulfonic acid in CCl₄ at −30°C to −25°C to minimize side reactions (e.g., over-sulfonation) .
- Amidation : React the sulfonyl chloride intermediate with mesitylamine in acetonitrile under basic conditions (e.g., NH₃ or Et₃N).
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (methanol/water) yield >95% purity. Reported yields range from 60–85%, depending on reaction scale and catalyst loading .
Basic: What characterization techniques are recommended to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Confirm the presence of mesityl protons (δ 2.2–2.4 ppm, singlet for CH₃ groups) and thiophene protons (δ 7.1–7.6 ppm, doublets) .
- ¹³C-NMR : Identify sulfonamide carbonyl (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm).
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~385–390) .
- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .
Advanced: How can reaction mechanisms for sulfonamide formation be studied computationally?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the sulfonation and amidation steps. Optimize geometries at the B3LYP/6-311G(d,p) level and calculate Gibbs free energy profiles to identify rate-limiting steps .
- Experimental Validation : Compare computational activation energies with kinetic data (e.g., Arrhenius plots from variable-temperature NMR or HPLC monitoring) .
Advanced: How to resolve contradictions in reported antimicrobial activity data for sulfonamide derivatives?
Methodological Answer:
- Standardized Assays : Use CLSI/MIC guidelines for bacterial strains (e.g., Staphylococcus aureus ATCC 25923) to ensure reproducibility .
- Structure-Activity Analysis : Compare substituent effects (e.g., bromine vs. methyl groups) on MIC values. For example, the bromine atom enhances lipophilicity, improving membrane penetration .
- Control Experiments : Test for solvent interference (e.g., DMSO toxicity) and compound stability under assay conditions .
Basic: What solvent systems are suitable for recrystallizing this compound?
Methodological Answer:
- Polar Protic Solvents : Methanol/water (3:1 v/v) is ideal due to moderate solubility (~10 mg/mL at 25°C) .
- Alternative Systems : Ethanol/water or acetone/hexane for higher purity (>99%) but lower yields (~50–60%) .
Advanced: How to design derivatives for improved urease inhibition?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to enhance binding to urease active sites .
- Molecular Docking : Use AutoDock Vina with urease crystal structures (PDB: 4H9M) to predict binding affinities .
- In Vitro Validation : Measure IC₅₀ values using the indophenol method and compare with thiourea (positive control) .
Advanced: What crystallographic methods are used to determine the molecular packing of sulfonamide derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., CHCl₃/MeOH). Refinement with SHELX97/SHELXL yields R-factors <0.05 .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts) using CrystalExplorer .
Basic: How to troubleshoot low yields in Suzuki coupling reactions for 5-arylthiophene derivatives?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in 1,4-dioxane/H₂O (3:1) at 80°C .
- Protecting Groups : Temporarily protect the sulfonamide with Boc to prevent Pd coordination .
Advanced: How does the mesityl group influence electronic properties of the sulfonamide?
Methodological Answer:
- Electrochemical Analysis : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) shows mesityl’s electron-donating effect reduces oxidation potential by ~0.2 V vs. phenyl analogs .
- Computational Studies : NBO analysis at the M06-2X/def2-TZVP level reveals increased electron density on the sulfonamide S atom .
Advanced: What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS (C18 column, MeOH/H₂O gradient) .
- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/w) or use amber glass vials to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
